N,N-Diethyl-2-(4-iodophenoxy)ethanamine

Description

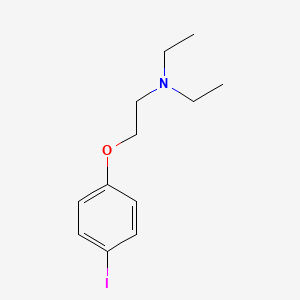

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(4-iodophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18INO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHYBUAFXKQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Radiochemical Methodologies for N,n Diethyl 2 4 Iodophenoxy Ethanamine

Established Synthetic Routes for the N,N-Diethyl-2-(4-iodophenoxy)ethanamine Core Structure

The fundamental architecture of this compound is characterized by a phenoxy linkage and a diethylaminoethyl side chain. The assembly of this core structure can be approached through several well-established synthetic organic reactions.

Phenoxy Linkage Formation and Functionalization

The key chemical bond forming the ether linkage in this compound is typically achieved through the Williamson ether synthesis. wikipedia.orgchem-station.commasterorganicchemistry.com This versatile and widely used method involves the reaction of a phenoxide ion with a suitable alkyl halide. In the context of synthesizing the target molecule, the most direct approach involves the reaction of 4-iodophenol (B32979) with an N,N-diethyl-2-haloethanamine, such as 2-chloro-N,N-diethylethanamine.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenolic hydroxyl group of 4-iodophenol is first deprotonated by a base to form the more nucleophilic 4-iodophenoxide ion. This phenoxide then attacks the electrophilic carbon of the N,N-diethyl-2-haloethanamine, displacing the halide and forming the desired ether bond. The choice of base and solvent is critical for the efficiency of this reaction. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. chem-station.com

An alternative, though less common, approach could involve the reaction of a phenoxide with an epoxide, which would also result in the formation of the ether linkage and a hydroxyl group that would then require further functionalization to introduce the diethylamine (B46881) moiety.

Amine Alkylation Approaches and Reaction Conditions

The introduction of the diethylamino group is a critical step in the synthesis. Amine alkylation is a fundamental process in organic synthesis, but it can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. orgsyn.org In the synthesis of this compound, the diethylamino group is typically pre-installed in the alkylating agent, such as 2-chloro-N,N-diethylethanamine.

The synthesis of this key intermediate, 2-chloro-N,N-diethylethanamine, can be achieved through various methods. One common route involves the reaction of diethylamine with a suitable two-carbon electrophile, such as 2-chloroethanol, followed by chlorination of the resulting N,N-diethylethanolamine. For instance, reacting diethylaminoethanol with a chlorinating agent like thionyl chloride can yield 2-diethylaminoethyl chloride hydrochloride. google.com

Alternatively, direct alkylation of diethylamine with a dihaloethane, such as 1,2-dichloroethane, can be employed, although careful control of reaction conditions is necessary to minimize the formation of undesired side products. A patent describes the synthesis of N,N-diethylethylenediamine by reacting diethylamine and 2-chloroethylamine (B1212225) hydrochloride in the presence of a sodium methoxide (B1231860) solution and a Lewis acid catalyst in an autoclave at elevated temperature and pressure. google.com This highlights the conditions that can be used for such amine alkylations.

It is important to note that the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, making it a less controlled method for obtaining a specific secondary or tertiary amine. orgsyn.org Therefore, stepwise approaches or the use of pre-functionalized reagents are generally preferred for the synthesis of the N,N-diethylaminoethyl moiety.

Precursor Synthesis and Intermediate Derivatization for Selective Modifications

The synthesis of this compound relies on the availability of key precursors, most notably 4-iodophenol. This starting material can be synthesized through several established procedures. A common and efficient method is the diazotization of 4-aminophenol (B1666318), followed by a Sandmeyer-type reaction with an iodide salt. wikipedia.orgmasterorganicchemistry.com In this process, the amino group of 4-aminophenol is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide or sodium iodide to introduce the iodine atom onto the aromatic ring, with the release of nitrogen gas. libretexts.org

Another synthetic route to 4-iodophenol involves the direct iodination of phenol (B47542). However, this reaction can lead to a mixture of mono-, di-, and tri-iodinated phenols, and the regioselectivity can be influenced by the reaction conditions. francis-press.com For instance, the iodination of phenol with elemental iodine in aqueous solution at pH 5 has been shown to yield a mixture of 2-iodophenol (B132878) and 4-iodophenol. francis-press.com Therefore, the diazotization route from 4-aminophenol is generally preferred for the specific synthesis of 4-iodophenol due to its higher regioselectivity. masterorganicchemistry.com

Once 4-iodophenol is obtained, it serves as a key intermediate for the subsequent Williamson ether synthesis with 2-chloro-N,N-diethylethanamine to yield the final product. This modular approach allows for the synthesis of various analogs by simply changing the substituted phenol or the aminoalkyl halide.

Regioselective Iodination Techniques for Aromatic Systems

The introduction of an iodine atom at a specific position on the aromatic ring is a crucial aspect of the synthesis of this compound. Regioselectivity is paramount to ensure the desired isomer is obtained.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution is the most common method for introducing an iodine atom onto an aromatic ring. Due to the lower electrophilicity of molecular iodine (I₂) compared to other halogens, an oxidizing agent or a catalyst is typically required to generate a more potent electrophilic iodine species. organic-chemistry.org

For activated aromatic systems like phenols and phenol ethers, direct iodination can be achieved under relatively mild conditions. The electron-donating nature of the hydroxyl or alkoxy group activates the aromatic ring, particularly at the ortho and para positions, towards electrophilic attack.

Common iodinating agents and systems include:

Iodine with an Oxidizing Agent: A mixture of molecular iodine and an oxidizing agent such as nitric acid or hydrogen peroxide can be used to iodinate aromatic compounds. orgsyn.orgatamanchemicals.com The oxidizing agent converts iodine to a more electrophilic species, such as the iodonium (B1229267) ion (I⁺).

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. organic-chemistry.orgorgsyn.org It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, to enhance its reactivity. organic-chemistry.orgsigmaaldrich.com NIS is particularly useful for the iodination of electron-rich aromatic compounds. organic-chemistry.org

The choice of the iodination strategy depends on the substrate. If the synthesis starts with N,N-diethyl-2-phenoxyethanamine, the ether oxygen atom will direct the incoming electrophile primarily to the para position due to steric hindrance from the side chain at the ortho positions.

Catalytic Systems and Reaction Optimization for Iodination

To improve the efficiency and selectivity of aromatic iodination, various catalytic systems have been developed. These systems often aim to generate a highly reactive electrophilic iodine species in situ.

Examples of catalytic systems for electrophilic iodination include:

Acid Catalysis with NIS: As mentioned, Brønsted acids like trifluoroacetic acid can activate NIS, making it a more potent iodinating agent. organic-chemistry.orgsigmaaldrich.com Lewis acids can also be employed for this purpose.

Iodine with Oxidizing Agents: The combination of iodine with an oxidizing agent like nitric acid in acetic acid has been shown to be effective for iodinating a variety of aromatic substrates under ambient conditions. atamanchemicals.com The reaction conditions, such as solvent and temperature, play a crucial role in optimizing the yield and regioselectivity. For phenol ethers, the reaction generally proceeds smoothly to give the corresponding iodo-substituted products. atamanchemicals.com

The table below summarizes some common reagents and conditions for the iodination of activated aromatic rings, which are applicable to the synthesis of this compound or its precursors.

| Reagent System | Substrate Type | Typical Conditions | Reference(s) |

| I₂ / HNO₃ / Acetic Acid | Phenol ethers | Room temperature | atamanchemicals.com |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Methoxy-substituted aromatics | Mild conditions, short reaction times | organic-chemistry.org |

| I₂ / H₂O₂ / H₂O | Phenols | Room temperature or 50 °C | orgsyn.org |

Mechanistic Considerations in Iodination Reactions

The introduction of an iodine atom onto the phenoxy group of a precursor to this compound occurs via an electrophilic aromatic substitution (SEAr) reaction. The mechanism of iodination for phenols and their derivatives is influenced by several factors, including the nature of the iodinating agent, the pH of the reaction medium, and the presence of catalysts. osu.eduniscpr.res.inwikipedia.org

The reactivity of the aromatic ring is significantly enhanced by the electron-donating hydroxyl group, which makes phenols highly susceptible to electrophilic attack, often not requiring a strong Lewis acid catalyst that is necessary for less activated benzene (B151609) derivatives. wikipedia.org The reaction rate is markedly dependent on pH, with a significant increase in rate observed at higher pH values. osu.edu This is because the phenoxide ion, formed under more basic conditions, is a much more powerful activating group than the neutral hydroxyl group, making it more susceptible to electrophilic attack. osu.eduniscpr.res.in

Several species can act as the electrophilic iodinating agent. osu.edu The specific agent often depends on the reaction conditions.

Molecular Iodine (I₂): In many cases, molecular iodine is the direct electrophile that reacts with the highly activated phenoxide ion. osu.edu

Iodine Monochloride (ICl): When ICl is used, it acts as a polarized molecule where the iodine atom carries a partial positive charge and serves as the electrophile. osu.eduniscpr.res.in The reaction is often conducted in the presence of excess acid and chloride ions to prevent the hydrolysis of ICl. niscpr.res.in

Hypoiodous Acid (HIO) and Iodonium Ion (I⁺): In aqueous solutions, especially when an oxidizing agent is present, molecular iodine can be oxidized to form more potent electrophiles. dtu.dkgoogle.com The effective iodinating species can be the hypoiodous acidium ion (H₂OI⁺) or the iodine cation (I⁺), which is often generated from I₂ using an oxidizing agent like iodic acid (HIO₃) or nitric acid. niscpr.res.inwikipedia.orggoogle.com In some systems, the triiodine cation (I₃⁺) has been identified as the active iodinating agent. wikipedia.org

The general mechanism involves the attack of the electron-rich aromatic ring (specifically the carbon at the para position to the ether linkage) on the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. wikipedia.org In the final step, a base (such as water or HSO₄⁻) removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the final iodinated product. wikipedia.org

Radiosynthesis and Radiolabeling Approaches for Molecular Imaging Applications

The synthesis of radiolabeled this compound is essential for its use as a molecular imaging agent, particularly for Single-Photon Emission Computed Tomography (SPECT). nih.govfrontiersin.org This involves incorporating a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), into the molecular structure. nih.govfrontiersin.org The short half-life of diagnostic isotopes like ¹²³I (13.2 hours) necessitates rapid and efficient radiolabeling methods. nih.govfrontiersin.org Methodologies are broadly categorized into two main strategies: direct halogen exchange and precursor-based routes.

Incorporation of Diagnostic Radioisotopes (e.g., ¹²³I, ¹²⁵I) via Halogen Exchange or Precursor Route

The introduction of radioiodine into aromatic rings like the one in this compound is achieved through several established methods.

Halogen Exchange: This method involves the direct replacement of a stable halogen atom (iodine or bromine) on the precursor molecule with a radioactive iodine isotope (*I). mdpi.comiaea.org Isotopic exchange reactions, where a non-radioactive ¹²⁷I atom is swapped for a radioactive one (e.g., ¹²³I or ¹²⁵I), are a straightforward approach. mdpi.comresearchgate.net These reactions are often facilitated by heat or metal catalysts, such as copper salts, which enhance the nucleophilic attack of the radioiodide. mdpi.commdpi.com Copper(I)-catalyzed radioiodination can proceed under mild conditions by forming an intermediate complex that facilitates the substitution. mdpi.com While conceptually simple, a significant drawback of isotopic exchange is the difficulty in separating the high-specific-activity radiolabeled product from the unreacted, non-radioactive starting material due to their identical chemical properties. mdpi.com

Precursor Route (Iododestannylation and Iododeboronation): To overcome the limitations of halogen exchange, precursor-based methods are widely employed. These involve a two-step process: first, the synthesis of a stable, non-iodinated precursor, followed by a radioiodination reaction.

Iododestannylation: This is a common and highly efficient method that uses an organotin precursor, typically a trialkylstannyl derivative (e.g., tributylstannyl). mdpi.comnih.gov The precursor is reacted with a source of electrophilic radioiodine. The radioiodide (Na*I) is first oxidized using an agent like hydrogen peroxide, peracetic acid, or Chloramine-T in an acidic medium. nih.gov The resulting electrophilic iodine species then substitutes the trialkylstannyl group in an electrophilic aromatic substitution (ipso-SEAr) reaction. mdpi.com This method is advantageous because it proceeds under mild conditions, gives high yields, and the product is easily separated from the precursor. mdpi.comnih.gov

Iododeboronation: More recently, organoboron precursors, such as aryl boronic acids and their esters (e.g., pinacol (B44631) esters), have gained prominence as alternatives to organotins. nih.govnih.gov These precursors are generally more stable, less toxic, and can be radioiodinated under mild, often room-temperature, conditions. nih.gov Copper-mediated radioiodination of boronic acid precursors is particularly effective, allowing the reaction to be performed in air without complex reagents. nih.gov This method has shown good tolerance for various functional groups and improves reaction times and yields compared to some indirect methods. nih.gov

| Method | Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isotopic Halogen Exchange | Aryl Iodide (non-radioactive) | NaI, heat, +/- Cu(I) catalyst mdpi.commdpi.com | Direct, single precursor mdpi.com | Low specific activity, difficult product separation mdpi.com |

| Iododestannylation | Aryl-Sn(Alkyl)₃ | NaI, oxidizing agent (e.g., H₂O₂), acid nih.gov | High yield and specific activity, mild conditions mdpi.comnih.gov | Toxicity of tin precursors and byproducts |

| Iododeboronation | Aryl-B(OR)₂ | Na*I, Cu-catalyst, room temperature nih.gov | Low toxicity, stable precursors, mild conditions nih.gov | May require optimization for specific substrates nih.gov |

Automation and Quality Control Methodologies in Radiopharmaceutical Production

The production of radiopharmaceuticals like radioiodinated this compound for clinical or research use demands stringent control over the synthesis process to ensure safety, reproducibility, and quality.

Automation: Fully automated synthesis modules are now standard in radiopharmaceutical production. nih.govresearchgate.net These systems perform the entire radiosynthesis, from the handling of the initial radioisotope to purification and formulation of the final product, within a lead-shielded "hot cell." nih.gov Automation offers several key advantages:

Radiation Safety: It minimizes the radiation dose received by radiochemists. nih.gov

Reproducibility: It ensures consistent reaction parameters (e.g., temperature, time, reagent volumes), leading to reproducible radiochemical yields and purity. nih.gov

Good Manufacturing Practice (GMP): Automated systems are designed to operate under GMP conditions, which is a requirement for producing human-grade radiopharmaceuticals.

A typical automated process involves pre-packaged sterile cassettes and reagent kits specific to the desired synthesis. nih.gov The radioisotope is automatically transferred to the reaction vessel containing the precursor, and subsequent steps, including heating, cooling, purification, and sterile filtration, are controlled by a computer. nih.govresearchgate.net

Quality Control: After synthesis, the final product must undergo rigorous quality control (QC) testing before it can be used. Key QC procedures include:

Purification: The crude reaction mixture is typically purified using techniques like solid-phase extraction (SPE), often with a C-18 cartridge, to effectively remove unreacted radioiodine and other hydrophilic impurities. nih.gov High-performance liquid chromatography (HPLC) is also used for both purification and analysis. mdpi.com

Radiochemical Purity: This is determined to ensure that the radioactivity is associated with the desired compound. It is commonly measured using radio-HPLC or thin-layer chromatography (TLC), with the goal of achieving radiochemical purity greater than 99%. researchgate.net

Chemical Purity: Assesses the presence of non-radioactive chemical impurities, such as the starting precursor or byproducts from the synthesis. researchgate.net

Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below a specified limit to be safe for administration. The product is typically passed through a 0.22 µm sterile filter as the final step. nih.gov

Development of Radiolabeling Precursors

The choice of precursor is a critical factor that dictates the success and efficiency of a radiosynthesis. The development of precursors for radioiodination has evolved to improve yields, simplify procedures, and reduce toxicity.

Tributylstannyl Precursors: For many years, organotin precursors, particularly tributylstannyl derivatives, have been the gold standard for radioiodination via electrophilic substitution. mdpi.comnih.gov The corresponding precursor for this compound would be N,N-Diethyl-2-(4-tributylstannylphenoxy)ethanamine. These precursors are highly reactive towards electrophilic iodination, typically providing high radiochemical yields in short reaction times. nih.gov The primary disadvantage is the inherent toxicity of organotin compounds, which necessitates stringent purification of the final radiopharmaceutical to ensure that residual tin levels are below safety limits.

Boronic Acid and Ester Precursors: To circumvent the toxicity issues associated with organotins, there has been a significant shift towards the use of boronic acid and boronic ester (e.g., pinacol ester) precursors. nih.govnih.gov These compounds are generally considered to be non-toxic and are often stable, crystalline solids that are easy to handle and store. nih.gov The development of copper-catalyzed radioiodination methods has made boronic acid precursors highly attractive. nih.govresearchgate.net These reactions can be performed under very mild conditions, often at room temperature and open to the air, which simplifies the automated synthesis process. nih.gov The transition from stannane (B1208499) to boronic acid precursors represents a significant advancement in developing greener and safer radiochemical methodologies. nih.gov

| Precursor | Radioisotope | Catalyst/Reagents | Solvent | Time | Temperature | Source |

|---|---|---|---|---|---|---|

| Aryl boronic acid | ¹²⁵I | Cu(OTf)₂(pyr)₄, [¹²⁵I]NaI | MeOH/H₂O/DMSO | 30 min | Room Temp. | researchgate.net |

Preclinical Applications in Molecular Imaging and Translational Research

Development as a Radiotracer for Diagnostic Imaging Modalities

The development of N,N-Diethyl-2-(4-iodophenoxy)ethanamine as a radiotracer has been driven by the need for novel imaging agents that can provide functional information about disease states. Its core structure allows for the incorporation of radiohalogens, which are pivotal for nuclear imaging.

The design of this compound as a SPECT agent typically involves labeling with iodine-123 (¹²³I) or iodine-131 (B157037) (¹³¹I). The presence of the iodine atom in its native structure makes it an ideal candidate for radioiodination. The optimization of SPECT imaging protocols for such radiotracers is crucial for obtaining high-quality, quantifiable data. This involves careful consideration of parameters such as the number of projections, iteration numbers in reconstruction algorithms, and scatter correction methods. d-nb.infonih.gov For instance, studies on general SPECT quantification have shown that increasing the number of iterations during image reconstruction can lead to a more accurate representation of the activity concentration, although this may also increase image noise. d-nb.infonih.gov The optimization process aims to find a balance between image quality and quantitative accuracy.

Table 1: Impact of Iteration Number on SPECT Image Quantification

| Iterations (Subsets) | Mean Difference from Known Activity Concentration | Signal-to-Noise Ratio (SNR) |

|---|---|---|

| 2i/10s | -17.1% | High |

This table illustrates the general principle that increasing iterations in SPECT reconstruction can improve quantitative accuracy (reducing the underestimation of activity) but at the cost of increased image noise (lower SNR), based on phantom studies. d-nb.infonih.gov

The potential for developing this compound into a PET agent lies in the principle of isotopic substitution. The stable iodine atom can be replaced with a positron-emitting isotope of iodine, such as iodine-124 (¹²⁴I). This substitution would yield a radiotracer with the same biological behavior as its SPECT counterpart but suitable for the higher sensitivity and resolution of PET imaging. The development of novel PET ligands is an active area of research, with a focus on creating tracers that can effectively image targets like the translocator protein (TSPO), which is overexpressed in various cancers and sites of neuroinflammation. nih.gov The translation of a SPECT agent to a PET agent through such isotopic substitution offers a powerful strategy for multi-modal imaging and in-depth translational research.

Preclinical In Vivo Studies Utilizing Animal Models

Preclinical studies using animal models are fundamental to evaluating the efficacy and characteristics of new radiotracers before they can be considered for human use. These studies provide critical data on the in vivo behavior of the compound.

Rodent models are instrumental in assessing the utility of radiolabeled this compound in specific disease contexts. In oncology, for example, a related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has been shown to have effects in rodent tumor models. nih.gov While not the iodinated version, these studies highlight the potential of this class of compounds to interact with cancerous tissues. nih.gov For neurobiology, studies with similar compounds have investigated their effects on the blood-brain barrier in rats. For instance, DPPE was observed to increase the permeability of the blood-brain barrier in Wistar rats. nih.gov Such findings are crucial for understanding whether a potential radiotracer can reach its target within the central nervous system. The use of patient-derived xenograft (PDX) models in immunodeficient mice is also a valuable approach in preclinical oncology research, as it allows for the study of human tumors in a living system. mdpi.com

Table 2: Examples of Rodent Models in Preclinical Research

| Research Area | Animal Model | Key Findings with Related Compounds |

|---|---|---|

| Oncology | Rodent tumor models | DPPE stimulates experimental tumor growth. nih.gov |

| Neurobiology | Wistar rats | DPPE increases blood-brain barrier permeability. nih.gov |

Biodistribution studies are essential for determining where a radiotracer accumulates in the body and how it is cleared over time. These studies involve administering the radiolabeled compound to animals, such as rats, and then measuring the radioactivity in various organs and tissues at different time points. Pharmacokinetic evaluations analyze the time course of the radiotracer's absorption, distribution, metabolism, and excretion. For instance, pharmacokinetic studies of other novel compounds in rats have detailed their plasma concentration over time following intravenous and oral administration, revealing characteristics like rapid systemic uptake and prolonged clearance. frontiersin.org This type of data is critical for understanding the in-vivo behavior of a potential radiotracer like radioiodinated this compound and for planning future imaging studies.

Preclinical imaging platforms, such as micro-SPECT and micro-PET scanners, are used to acquire images of the radiotracer's distribution in animal models. The acquisition protocols are optimized to achieve the best possible image quality and quantitative accuracy. Quantitative analysis of the resulting images involves measuring the radiotracer uptake in specific regions of interest, such as tumors or specific brain regions. This allows for the non-invasive assessment of the biological target's density or activity. In preclinical glioma models, for example, PET imaging with novel radiotracers has been used to quantitatively assess target expression, with results validated through ex vivo measurements. nih.gov This quantitative approach is fundamental to evaluating the potential of a new radiotracer for diagnostic applications.

Exploration of Potential as a Probe for Biological Pathway Elucidation

The exploration of this compound in preclinical research has highlighted its potential as a molecular probe for the elucidation of complex biological pathways. While direct and extensive research on this specific molecule is emerging, its structural characteristics and the findings from closely related analogs provide a strong basis for its utility in molecular imaging and translational studies. The core of its potential lies in its predicted interaction with specific receptor systems, allowing for the non-invasive investigation of their roles in both normal physiology and pathological conditions.

The primary biological targets for phenoxy-ethylamine derivatives are the sigma receptors (σ1 and σ2). These receptors are implicated in a wide array of cellular functions and are increasingly recognized as important biomarkers in oncology and neurodegenerative diseases. The introduction of an iodine atom, particularly a radioactive isotope such as Iodine-123 or Iodine-125, allows the molecule to be used as a radiotracer for Single Photon Emission Computed Tomography (SPECT) or for in vitro autoradiography, enabling the visualization and quantification of these receptors.

Research into analogous compounds has demonstrated that the N,N-diethyl-2-(phenoxy)ethanamine scaffold is a viable backbone for high-affinity sigma receptor ligands. The binding affinity of these ligands to sigma receptors is a critical determinant of their efficacy as imaging probes. High affinity ensures that the probe binds specifically and with sufficient strength to its target, allowing for a clear signal over background noise.

While specific binding data for this compound is not extensively documented in publicly available literature, the affinity of structurally similar compounds provides valuable insight. For instance, studies on other iodinated aromatic ethylamine (B1201723) derivatives have established their high affinity for sigma receptors. The data from these related compounds are often presented in terms of the inhibition constant (Ki), which represents the concentration of the ligand required to inhibit 50% of the binding of a reference radioligand. A lower Ki value indicates a higher binding affinity.

The table below presents representative binding affinity data for a closely related iodinated sigma receptor ligand, N-[2-(2-iodo-4,5-dichlorophenyl)-1-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which illustrates the high affinity that can be achieved with this class of compounds.

Table 1: Representative Binding Affinity of a Related Iodinated Sigma Receptor Ligand

| Radioligand Assay | Target Receptor | Ki (nM) |

|---|---|---|

| 3H-3-PPP | Sigma | 0.54 |

| 3H-pentazocine | Sigma | Not specified |

The elucidation of biological pathways using probes like this compound extends to understanding the downstream effects of sigma receptor modulation. Sigma receptors are known to be involved in cellular processes such as calcium signaling, regulation of ion channels, and modulation of other neurotransmitter systems. By using a radiolabeled version of this compound, researchers can investigate the density and distribution of these receptors in different tissues and disease models, providing correlative data on the state of these pathways.

Furthermore, the non-iodinated analog, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, has been shown to interact with intracellular histamine (B1213489) binding sites and influence the permeability of the blood-brain barrier. nih.gov This suggests that this compound could also be used as a probe to investigate the role of histamine in cerebrovascular regulation and its impact on drug delivery to the central nervous system. nih.gov

Advanced Methodologies and Future Research Directions

Integration of Multi-Omics Data in Understanding Compound Action and Biological Context

To gain a comprehensive understanding of how N,N-Diethyl-2-(4-iodophenoxy)ethanamine functions at a molecular level, future research will likely involve the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's effects on biological systems. By analyzing changes across these different molecular layers in response to the compound, researchers can identify key pathways and biomarkers associated with its activity.

For instance, studies on analogous compounds have utilized multi-omics to decipher mechanisms of drug response and resistance. A similar strategy for this compound could reveal how it modulates cellular processes, offering insights into its potential efficacy and suggesting patient populations who might benefit most from its use. nih.gov The analysis of formalin-fixed paraffin-embedded (FFPE) tissues from preclinical models treated with the compound could provide a wealth of proteomic and transcriptomic data. nih.gov This comprehensive analysis can help in understanding dose-dependent and temporal changes in regulatory pathways following exposure to the chemical. surrey.ac.uk

Application of Artificial Intelligence and Machine Learning in Drug-Target Interaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs. nih.govnih.gov For this compound, these technologies can be employed to predict its potential biological targets and to design novel analogs with improved properties. nih.govmsu.edu

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify potential protein interactions for this compound. nih.govyoutube.com Techniques like deep learning and neural networks can model the complex relationships between a molecule's structure and its function, accelerating the identification of lead candidates and optimizing their therapeutic profiles. nih.gov This computational approach can significantly reduce the time and cost associated with traditional drug discovery methods. msu.edu

Table 1: Potential AI and Machine Learning Applications for this compound

| AI/ML Application | Description | Potential Impact |

| Target Identification | Using algorithms to screen large biological databases to predict the protein targets of the compound. discoveryontarget.com | Accelerates the understanding of the compound's mechanism of action. |

| Virtual Screening | Computationally screening libraries of virtual compounds to identify molecules with similar or improved activity. nih.gov | Enables the rapid discovery of new therapeutic leads. |

| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties. nih.gov | Facilitates the creation of optimized drug candidates. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. | Improves the efficiency of preclinical development by identifying potential liabilities early on. |

Advanced In Vitro and Ex Vivo Models for Comprehensive Preclinical Evaluation

To thoroughly assess the therapeutic potential of this compound before clinical trials, advanced in vitro and ex vivo models are essential. These models provide a more physiologically relevant environment compared to traditional cell cultures, offering better predictions of a compound's behavior in the human body. mdpi.com

In vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, can mimic the complex architecture and function of human tissues. These models would allow for detailed studies of the compound's efficacy and toxicity in a controlled setting.

Ex vivo models, which use excised tissues from animals or humans, can provide valuable data on drug permeation and metabolism. mdpi.comnih.gov For this compound, these models could be used to evaluate its ability to cross biological barriers, such as the blood-brain barrier, and to understand its metabolic fate. mdpi.com The selection of appropriate preclinical models is crucial for the accurate evaluation of targeted therapies. nih.gov

Emerging Concepts in Radiopharmaceutical Development, including Theranostics Potential

The presence of an iodine atom in this compound makes it an attractive candidate for radiopharmaceutical development. nih.gov By replacing the stable iodine with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131 (B157037), the compound could be transformed into an imaging agent for diagnostic purposes or a therapeutic agent for targeted radionuclide therapy. nih.gov

This dual functionality opens the door to a "theranostic" approach, where a single compound can be used for both diagnosis and therapy. nih.govyoutube.comyoutube.com For example, a low dose of the radioiodinated compound could be used for PET or SPECT imaging to identify patients whose tumors express the target of the drug. Subsequently, a higher therapeutic dose could be administered to selectively deliver radiation to the cancer cells. youtube.com The development of such radiopharmaceuticals is a rapidly growing field in nuclear medicine. radiopharmtheranostics.comnih.gov

Table 2: Radioiodine Isotopes and Their Potential Applications with this compound

| Radioisotope | Emission Type | Half-life | Potential Application |

| Iodine-123 (¹²³I) | Gamma | 13.2 hours | SPECT Imaging |

| Iodine-124 (¹²⁴I) | Positron | 4.2 days | PET Imaging |

| Iodine-125 (¹²⁵I) | Gamma (Auger e⁻) | 59.4 days | Preclinical Research, Brachytherapy |

| Iodine-131 (¹³¹I) | Beta, Gamma | 8.0 days | Radionuclide Therapy, SPECT Imaging |

Unexplored Biological Targets and Novel Pharmacological Applications

While the precise biological targets of this compound are still under investigation, research into analogous compounds provides some clues. For example, the related compound tesmilifene (B1662668) (also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine or DPPE) has been shown to interact with histamine (B1213489) receptors and cytochrome P450 enzymes. nih.govpsu.edu

Future research should aim to identify the specific molecular targets of this compound. This could be achieved through techniques such as chemical proteomics and affinity-based protein profiling. The identification of novel targets could lead to new pharmacological applications for this compound and its derivatives. nih.govbiorxiv.org Furthermore, exploring analogs of this compound could lead to the discovery of agents with unique therapeutic properties, such as the "mitocans" derived from Vitamin E analogs which target mitochondria. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity N,N-Diethyl-2-(4-iodophenoxy)ethanamine?

- Methodology : The compound can be synthesized via alkylation of 2-(diethylamino)ethanol with 4-iodophenoxyalkyl halides (e.g., bromides or iodides) under basic conditions (e.g., KOH). Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the diethylamino group (δ ~2.5–3.5 ppm for N-CH) and iodophenoxy moiety (δ ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion peak (e.g., m/z = 347.06 for CHINO) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 41.52%, H: 4.95%, N: 4.04%) .

Advanced Research Questions

Q. How can researchers design in vitro experiments to assess the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to incubate the compound with NADPH. Monitor metabolite formation via LC-MS/MS and calculate kinetic parameters (K, V). Compare results with structurally related compounds like Tesmilifene (DPPE), which shows CYP3A4 modulation .

- Validate findings with competitive inhibition assays using known CYP substrates (e.g., midazolam for CYP3A4) .

Q. What experimental strategies address discrepancies in cytotoxicity data across different cell lines?

- Methodology :

- Conduct dose-response assays (e.g., MTT or clonogenic) in panels of cell lines (e.g., MCF-7, HepG2) to assess IC variability.

- Investigate mechanisms like P-glycoprotein (P-gp) efflux using inhibitors (e.g., verapamil) or siRNA knockdown. Tesmilifene analogs exhibit P-gp-mediated resistance, suggesting similar pathways for the iodinated derivative .

- Correlate cytotoxicity with cellular uptake studies (e.g., radiolabeled compound tracking) .

Q. How should combination therapy studies with anthracyclines (e.g., doxorubicin) be structured to evaluate chemopotentiation?

- Methodology :

- Follow Phase III trial frameworks (e.g., NCIC CTG MA.19): Administer the compound as a pre-infusion (e.g., 80-minute infusion) before doxorubicin (60 mg/m). Monitor pharmacokinetic interactions (e.g., AUC, C) and toxicity profiles (e.g., gastrointestinal, hematologic) .

- Use preclinical models (e.g., xenografts) to validate synergy via tumor growth delay assays and survival analysis .

Q. What approaches resolve contradictions in reported pro-apoptotic vs. cytoprotective effects?

- Methodology :

- Perform time-course experiments to differentiate early apoptotic markers (e.g., Annexin V/PI staining) from later necrotic events.

- Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining and caspase activation (e.g., caspase-3/7 assays).

- Evaluate dose-dependent hormetic effects, as seen in Tesmilifene studies, where low doses enhance DNA synthesis but high doses induce cytotoxicity .

Data Analysis & Interpretation

Q. How can researchers statistically validate survival benefits in preclinical models?

- Methodology :

- Use Kaplan-Meier analysis for overall survival (OS) and progression-free survival (PFS) in animal models. Apply log-rank tests to compare treatment arms. For example, DPPE + doxorubicin showed superior OS (HR = 0.66, p = 0.021) in metastatic breast cancer trials, suggesting similar statistical frameworks for the iodinated analog .

- Adjust for multiplicity (e.g., Bonferroni correction) in multi-arm studies.

Q. What metabolomics strategies identify off-target effects or phospholipidosis induction?

- Methodology :

- Perform untargeted LC-MS metabolomics on treated cells/tissues. Focus on lipid species (e.g., phosphatidylserine, lysophospholipids), as Tesmilifene analogs increase phosphatidylserine synthesis .

- Confirm phospholipidosis via electron microscopy (lamellar bodies) or fluorescent dyes (e.g., LysoTracker Red) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.